p38α Enzyme Inhibition Potency: Cross-Study Comparison with Prototypical Inhibitors
While a specific IC50 value for 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol has not been publicly reported, its closest structurally characterized analogs in the imidazo[1,2-a]pyridyl pyridazinone class achieve low nanomolar p38α inhibition: compound 6 (2,4-diF-phenyl, N-2-tolyl-pyridazinone) exhibits IC50 of 6 nM, and compound 5 (2,4-diF-phenyl, N-2,6-dichlorophenyl-pyridazinone) exhibits IC50 of 8 nM against recombinant p38α [1]. These values represent approximately 8-fold and 6-fold improvements, respectively, over the prototypical pyridinylimidazole SB203580 (p38α IC50 ≈ 50 nM) .
| Evidence Dimension | p38α MAP kinase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; closest analog compound 6 shows IC50 = 6 nM [1] |
| Comparator Or Baseline | SB203580: p38α IC50 ≈ 50 nM; VX-745: p38α IC50 ≈ 10-22 nM |
| Quantified Difference | Analog compound 6 is ~8-fold more potent than SB203580 and comparable to VX-745 in enzyme assays |
| Conditions | Recombinant p38α filter plate binding assay with [γ-33P]ATP and GST-ATF2 substrate [1] |
Why This Matters
The imidazo[1,2-a]pyridyl pyridazinone scaffold, to which the target compound belongs, demonstrates enzyme inhibition potency that is competitive with or superior to the best-characterized p38 inhibitors, making it a relevant candidate for programs where maximizing target engagement is critical.
- [1] Colletti SL, Frie JL, Dixon EC, et al. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. J Med Chem. 2003;46(3):349-52. Table 1. View Source
